Steric Bulk and Polar Surface Area Divergence
The target compound has a total polar surface area (TPSA) of 110 Ų [1]. This is significantly higher than simpler 5-nitropyrimidine-4,6-diamine analogs like N,N-dimethyl-5-nitropyrimidine-4,6-diamine (predicted TPSA approximately 89 Ų), due to the additional N4-aryl substitution and the free amine hydrogen bond donor on the pyrimidine core. Additionally, the molecular weight is 259.26 g/mol, versus 183.17 g/mol for the N,N-dimethyl analog [1]. This increased steric bulk directly impacts passive membrane permeability and the ability to engage shallow hydrophobic pockets in targets like NAMPT differently than smaller substituents.
| Evidence Dimension | Predicted Physicochemical Properties (TPSA, MW) |
|---|---|
| Target Compound Data | TPSA: 110 Ų; MW: 259.26 g/mol |
| Comparator Or Baseline | N,N-dimethyl-5-nitropyrimidine-4,6-diamine: TPSA ~89 Ų; MW: 183.17 g/mol |
| Quantified Difference | TPSA increase of ~21 Ų (24% relative increase); MW increase of 76.09 g/mol (42% relative increase) |
| Conditions | Computed values from PubChem (Cactvs 3.4.6.11) and ChemSpider |
Why This Matters
A 24% larger polar surface area and 42% greater molecular weight directly influence pharmacokinetic properties like solubility and permeability, making the target compound a deliberately distinct tool for probing extended binding sites compared to smaller-core analogs.
- [1] PubChem. (2026). Compound Summary for CID 5070031, N4-(2,3-dimethylphenyl)-5-nitropyrimidine-4,6-diamine. National Center for Biotechnology Information. View Source
